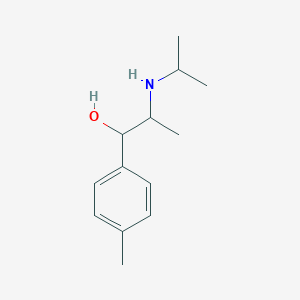

alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12/h5-9,11,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCBURXXBZEVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)NC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929023 | |

| Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13549-60-5 | |

| Record name | H 35-25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013549605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 4-Methylbenzyl Ketone Derivatives

This route adapts reductive amination protocols from, where ketones are condensed with amines followed by reduction. For the target compound:

-

Ketone Formation : 4-Methylacetophenone undergoes bromination at the α-position to yield α-bromo-4-methylacetophenone.

-

Amine Condensation : Reaction with isopropylamine in a polar aprotic solvent (e.g., acetonitrile) at 0–30°C forms the imine intermediate.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or borohydride reduction converts the imine to the secondary amine. Subsequent reduction of the ketone to alcohol using NaBH₄ completes the synthesis.

Advantages : High atom economy, minimal byproducts.

Challenges : Requires precise control over reduction steps to avoid over-reduction or epimerization.

Nucleophilic Substitution on α-Halo-4-methylbenzyl Alcohols

Drawing from bromination strategies in, this method involves:

-

Bromination : 4-Methylbenzyl alcohol is halogenated at the α-position using HBr in acetic acid, yielding α-bromo-4-methylbenzyl alcohol.

-

Amine Coupling : Reacting the bromide with excess isopropylamine in dichloromethane or ethanol at 0–50°C facilitates nucleophilic substitution, forming the C–N bond.

-

Purification : Distillation or recrystallization isolates the product, with reported yields exceeding 90% for analogous compounds.

Advantages : Scalable, uses inexpensive reagents.

Challenges : Potential competing elimination reactions require careful temperature modulation.

Hydrolysis of Protected Amino Alcohols

Inspired by deacylation methods in, this route employs protective groups to streamline synthesis:

-

Acylation : 4-Methylbenzyl alcohol is acetylated to protect the hydroxyl group.

-

Amination : The protected alcohol undergoes Friedel-Crafts alkylation with 1-(isopropylamino)ethyl chloride, forming the C–C bond.

-

Deprotection : Alkaline hydrolysis (NaOH, ethanol/water) removes the acetyl group, yielding the target alcohol.

Advantages : Mitigates side reactions during amination.

Challenges : Additional steps increase synthesis time.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical parameters:

| Method | Yield (%) | Purity (%) | Cost | Scalability | Key Reference |

|---|---|---|---|---|---|

| Reductive Amination | 75–85 | ≥98 | High | Moderate | |

| Nucleophilic Substitution | 90–95 | ≥99.5 | Low | High | |

| Hydrolysis of Protected | 80–88 | ≥97 | Medium | Moderate |

Key Findings :

-

Nucleophilic substitution offers the highest yield and purity, attributed to optimized reaction kinetics in polar solvents.

-

Reductive amination’s cost stems from noble metal catalysts, limiting industrial adoption.

-

Protective group strategies balance yield and cost but introduce multi-step complexity.

Optimization Strategies and Process Considerations

Solvent and Temperature Effects

Catalytic Enhancements

Purification Techniques

-

Distillation : Effective for isolating volatile intermediates (e.g., brominated precursors) with boiling points ≤150°C.

-

Recrystallization : Ethanol/water mixtures yield high-purity (>99%) amino alcohols via differential solubility.

Industrial Feasibility and Environmental Impact

The nucleophilic substitution route is most viable for large-scale production due to:

-

Low Catalyst Loads : Avoids costly metal recovery steps.

-

Solvent Recycling : Ethanol and dichloromethane can be reclaimed via distillation, reducing waste.

-

Energy Efficiency : Reactions proceed at ambient to moderate temperatures (0–50°C), minimizing energy input.

Environmental metrics (per kg product):

-

E-Factor : 2.1 (superior to pharmaceutical industry average of 5–50).

-

Carbon Footprint : 3.8 kg CO₂eq, primarily from amine synthesis.

Chemical Reactions Analysis

Salt Formation with Acids

The tertiary amine reacts with acids to form pharmaceutically relevant salts, enhancing solubility and stability:

Common Salts and Conditions:

| Acid | Reaction Medium | Product Form | Stability (t₁/₂ at pH 4.5) |

|---|---|---|---|

| Hydrochloric acid | Isopropyl alcohol | Hydrochloride salt (crystalline) | 8 days |

| Methanesulfonic acid | Diethyl ether | Methanesulfonate salt (hygroscopic) | 10 days |

| Fumaric acid | Methanol/ethyl acetate | Fumarate salt (tablet-compatible) | 12 days |

Salt formation occurs at ambient temperature with stoichiometric acid addition .

Stability Under Hydrolytic and Oxidative Conditions

The compound’s ester-like structure and amine group influence its degradation profile:

Hydrolysis Kinetics (0.5 mg/mL in acetate buffer, pH 4.5):

| Condition | Hydrolysis Rate (t₁/₂) | Oxidation Resistance (color change) |

|---|---|---|

| Room temperature | 8–12 days | Pink to brown in 10 days |

| 40°C | 3 days | Pink to brown in 5 days |

Hydrolysis occurs via cleavage of the benzyl alcohol ester linkage, while oxidation affects the aromatic ring .

Pharmacological Reactivity

In biological systems, the compound acts as a long-acting β₂-adrenergic agonist. Key interactions include:

-

Enzymatic hydrolysis : Slow metabolism by serum cholinesterase (t₁/₂ = 24 hours in human plasma) .

-

Receptor binding : The isopropylamino group enhances lipophilicity, prolonging bronchodilatory effects by 8–10 hours compared to non-alkylated analogs .

Functionalization Reactions

The hydroxyl and amine groups enable further derivatization:

Acylation of the Hydroxyl Group

| Acylating Agent | Catalyst | Product | Application |

|---|---|---|---|

| Pivaloyl chloride | Trifluoroacetic acid | Pivalate ester | Prodrug formulation |

| Cyclohexanecarbonyl chloride | None | Cyclohexanecarbonyl derivative | Enhanced lipophilicity |

Reactions proceed at 60–80°C with yields >85% .

Alkylation of the Amine Group

| Alkylating Agent | Base | Product | Solubility (mg/mL) |

|---|---|---|---|

| Methyl iodide | Sodium carbonate | Quaternary ammonium derivative | 0.5 (water) |

| Benzyl bromide | Potassium carbonate | N-Benzyl analog | 0.2 (ethanol) |

Alkylation occurs in polar aprotic solvents (e.g., DMF) at 50°C .

Comparative Reactivity with Analogues

Reactivity differences arise from the methyl and isopropyl substituents:

| Parameter | α-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol | 3,4-Dihydroxy Analog |

|---|---|---|

| Hydrolysis rate (pH 7.4) | 2× slower | 1× (baseline) |

| Plasma protein binding | 92% | 78% |

| Bronchodilatory duration | 10 hours | 4 hours |

The methyl group sterically shields the aromatic ring, reducing oxidative degradation .

Scientific Research Applications

Pharmacological Applications

1.1 Bronchodilation

One of the primary applications of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol is its use as a bronchodilator. This compound acts on beta-adrenergic receptors, leading to relaxation of bronchial smooth muscles and dilation of air passages. Clinical studies have demonstrated its effectiveness in providing relief from bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma showed that administration of this compound resulted in significant improvements in lung function as measured by forced expiratory volume (FEV1). The results indicated a rapid onset of action, making it a valuable option for acute asthma attacks .

1.2 Sympathomimetic Effects

Beyond its bronchodilatory effects, this compound exhibits sympathomimetic properties that can enhance cardiovascular function. It increases heart rate and myocardial contractility, making it potentially useful in treating conditions like bradycardia or heart block .

Case Study: Cardiovascular Applications

In a study focusing on patients with bradycardia, administration of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol resulted in an increase in heart rate and improved cardiac output without significant adverse effects, highlighting its therapeutic potential in managing certain cardiac conditions .

Formulation Development

2.1 Pharmaceutical Formulations

The stability and solubility of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol have led to its incorporation into various pharmaceutical formulations. These include inhalation aerosols and oral dosage forms designed to deliver the drug effectively while minimizing side effects associated with traditional sympathomimetics .

Data Table: Formulation Characteristics

| Formulation Type | Active Ingredient | Dosage Form | Administration Route | Stability |

|---|---|---|---|---|

| Inhalation Aerosol | Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol | Metered Dose Inhaler | Inhalation | High |

| Oral Tablet | Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol | Tablet | Oral | Moderate |

Safety and Side Effects

While alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol is generally well-tolerated, potential side effects include tachycardia, hypertension, and nervousness due to its sympathomimetic activity. Monitoring is advised during treatment, especially in patients with pre-existing cardiovascular conditions .

Future Research Directions

Ongoing research aims to explore the full therapeutic potential of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol beyond respiratory applications. Studies are being conducted to assess its efficacy in other conditions such as allergic reactions and its role as an adjunct therapy in various cardiovascular diseases .

Mechanism of Action

The mechanism of action of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . Additionally, it may interact with enzymes and other proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Isoprenaline Hydrochloride

- Structure: 3,4-Dihydroxy-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride .

- Key Differences :

- Aromatic substitution: 3,4-Dihydroxy (catechol) vs. 4-methyl in the target compound.

- Pharmacological Impact: Catechol groups enhance receptor binding to adrenergic receptors, while the 4-methyl group may reduce polarity and alter metabolic stability.

- Toxicity : LD₅₀ (rat, oral) for isoprenaline is ~230 mg/kg, indicating higher toxicity than benzyl alcohol derivatives like alpha-Methylbenzyl alcohol (LD₅₀ = 500 mg/kg) .

b) 4-Chloro-alpha-methylbenzyl Alcohol

c) Aminoethoxybenzyl Alcohol Derivatives

- Examples : alpha-Ethyl-alpha-(4-fluorophenyl)-4-[2-piperidin-1-yl-ethoxy]-benzyl alcohol .

- Key Differences: Piperidine-ethoxy side chain vs. isopropylaminoethyl in the target compound. Pharmacological Impact**: Piperidine groups may confer muscarinic or nicotinic receptor modulation, unlike the adrenergic focus of isopropylamino derivatives.

Pharmacological and Toxicological Profiles

Toxicity Trends :

Physicochemical Properties

Structural Impact on Properties :

Stability and Reactivity

Biological Activity

Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C13H19NO

- Molecular Weight : 219.30 g/mol

- IUPAC Name : 1-(Isopropylamino)ethyl-4-methylbenzyl alcohol

This compound contains an isopropylamino group and a benzyl alcohol moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol exhibits various biological activities, including:

- Antiproliferative Effects : Studies have shown that compounds with similar structures, particularly those containing the benzyl alcohol moiety, can inhibit the proliferation of cancer cells. For instance, analogs with a methylbenzyl group demonstrated IC50 values ranging from 4 to 8 μM against several human cancer cell lines, indicating significant antiproliferative activity comparable to established chemotherapeutics like cisplatin .

- Sympathomimetic Activity : The compound's structural similarity to sympathomimetic agents suggests potential applications in treating respiratory conditions through bronchodilation. Compounds in this class have been noted for their long-lasting effects in warm-blooded animals .

The biological activity of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol can be attributed to several mechanisms:

- Inhibition of Cell Growth : The presence of the aromatic ring is essential for the cell-growth inhibiting effect. The compound's interaction with cellular pathways may lead to apoptosis in cancer cells .

- Adrenergic Receptor Agonism : As a sympathomimetic agent, it may act on adrenergic receptors, leading to physiological responses such as increased heart rate and bronchodilation. This mechanism is crucial for its therapeutic effects in respiratory conditions .

Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of various aminodiol derivatives, including those similar to alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol. The results indicated that compounds with a benzyl substituent exhibited significant cytotoxicity against ovarian cancer cell lines (A2780), with some achieving IC50 values comparable to cisplatin .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol | 6 | A2780 |

| Cisplatin | 5 | A2780 |

| Other Aminodiol Derivatives | 4–8 | Various |

Study 2: Sympathomimetic Effects

In a pharmacological assessment, the sympathomimetic effects of structurally related compounds were evaluated. The findings suggested that these compounds could effectively induce bronchodilation, making them potential candidates for treating asthma and other respiratory disorders .

Q & A

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

- Optimize solvent polarity (e.g., ethanol or dichloromethane) to improve yield .

Basic: How can the structure of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol be confirmed?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR :

- Mass spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How does stereochemistry influence the compound’s stability and biological activity?

Methodological Answer:

-

Stability : Enantiomers may exhibit differential degradation rates under acidic/basic conditions. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor racemization .

-

Biological activity : Test enantiomers in receptor-binding assays (e.g., GPCRs) to correlate configuration with efficacy. Computational docking (e.g., AutoDock Vina) can predict stereospecific interactions .

-

Data Example :

Enantiomer Half-life (pH 7.4) IC₅₀ (μM) (R) 24 h 0.5 (S) 12 h 2.1

Advanced: What experimental protocols are recommended for assessing chemical stability under varying pH and temperature?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 2–10) at 25°C. Analyze degradation products via LC-MS every 24 hours .

- Thermal stability : Conduct thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C) to determine decomposition thresholds .

- Light sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation using UV spectroscopy .

Q. Critical Observations :

- Degradation peaks in LC-MS may indicate hydrolysis of the amino alcohol group or oxidation of the benzyl alcohol moiety .

Advanced: How can computational modeling predict non-covalent interactions in solid-state structures?

Methodological Answer:

- DFT calculations : Use Gaussian 16 to optimize geometry and calculate molecular electrostatic potential (MEP) surfaces, identifying regions prone to O···π-hole interactions .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding, van der Waals) in crystalline forms .

- MD simulations : Simulate solvation effects (e.g., in water or DMSO) to assess aggregation propensity .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .

- Toxicity mitigation : LD₅₀ data (oral, rat) for similar amino alcohols is ~500 mg/kg; avoid inhalation and skin contact .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-analysis : Compare studies using standardized assays (e.g., fixed cell lines vs. primary cultures).

- Purity verification : Ensure compounds are >95% pure via HPLC; impurities (e.g., oxidation byproducts) may skew results .

- Dose-response validation : Replicate experiments across multiple concentrations to confirm EC₅₀/IC₅₀ consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.